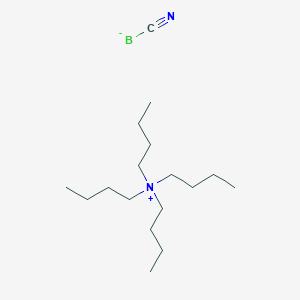

Tetrabutylammonium (cyano-C)trihydroborate

Description

Propriétés

InChI |

InChI=1S/C16H36N.CBN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJUINJNOBNWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]C#N.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36BN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195672 | |

| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43064-96-6 | |

| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrabutylammonium Cyano C Trihydroborate

Established Synthetic Pathways

The synthesis of tetrabutylammonium (B224687) (cyano-C)trihydroborate has been approached through both solvent-mediated and mechanochemical methods. These established pathways offer reliable routes to the desired product, each with distinct advantages and procedural nuances.

The most common and well-documented method for synthesizing tetrabutylammonium (cyano-C)trihydroborate involves a salt metathesis reaction in a suitable solvent. This approach typically utilizes a quaternary ammonium (B1175870) salt and an alkali metal cyanoborohydride as precursors.

A seminal method for the preparation of this compound involves the reaction of tetrabutylammonium hydrogen sulfate (B86663) with sodium cyanoborohydride in an aqueous medium. sci-hub.red In this procedure, an aqueous solution of tetrabutylammonium hydrogen sulfate is treated with sodium hydroxide, followed by the addition of an aqueous solution of sodium cyanoborohydride at room temperature. sci-hub.red The product, being less soluble in water than the inorganic byproducts, precipitates from the reaction mixture and can be isolated through filtration. sci-hub.red The crude product is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield white crystalline this compound. sci-hub.red

The choice of solvent is critical in this process, as it must facilitate the ionic exchange while allowing for the selective precipitation of the product. Water is often employed due to the high solubility of the reactant salts and the relatively lower solubility of the final product. The reaction proceeds to completion, driven by the formation of the thermodynamically stable this compound.

Table 1: Solvent-Mediated Synthesis of this compound

| Precursor 1 | Precursor 2 | Solvent | Reaction Temperature | Yield |

| Tetrabutylammonium Hydrogen Sulfate | Sodium Cyanoborohydride | Water | Room Temperature | 78% |

While less commonly reported for this specific compound, mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-phase methods. This technique involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions between solid reactants. For the synthesis of this compound, this would involve the direct grinding of a solid tetrabutylammonium salt, such as tetrabutylammonium chloride, with sodium cyanoborohydride.

The energy input from the mechanical action facilitates the intimate mixing of the reactants at the molecular level, breaking down the crystal lattices and enabling the ion exchange to occur. The primary advantage of this method is the reduction or elimination of solvent waste, making it a more environmentally friendly process. However, the efficiency and completeness of the reaction can be influenced by factors such as the grinding time, frequency, and the physical properties of the starting materials.

Novel Synthetic Routes and Process Optimization

Ongoing research in the synthesis of this compound focuses on the exploration of alternative precursors and the fine-tuning of reaction parameters to enhance yield, purity, and cost-effectiveness.

Tetrabutylammonium Cation Source: While tetrabutylammonium hydrogen sulfate is a common precursor, other salts such as tetrabutylammonium bromide or chloride can also be utilized. google.com The choice of the anion can influence the solubility of the starting material and the byproduct, thereby affecting the ease of product isolation. For instance, the use of tetrabutylammonium chloride with sodium cyanoborohydride would result in the formation of sodium chloride, which has a different solubility profile than sodium sulfate and may require different purification strategies.

Cyanoborohydride Anion Source: Sodium cyanoborohydride is the most frequently used source of the cyanoborohydride anion due to its commercial availability and stability. guidechem.com However, other alkali metal cyanoborohydrides, such as potassium or lithium cyanoborohydride, could also be employed. google.com The choice of the alkali metal cation can affect the reaction kinetics and the nature of the inorganic byproduct.

Table 2: Comparison of Precursor Materials for this compound Synthesis

| Tetrabutylammonium Salt Precursor | Cyanoborohydride Salt Precursor | Expected Byproduct |

| Tetrabutylammonium Hydrogen Sulfate | Sodium Cyanoborohydride | Sodium Sulfate |

| Tetrabutylammonium Bromide | Sodium Cyanoborohydride | Sodium Bromide |

| Tetrabutylammonium Chloride | Sodium Cyanoborohydride | Sodium Chloride |

Optimizing reaction conditions is paramount for achieving high yield and purity of this compound. Key parameters that are often investigated include reaction temperature, solvent system, and stoichiometry of reactants.

Reaction Temperature: The synthesis is typically conducted at room temperature to minimize potential decomposition of the cyanoborohydride anion and to control the selectivity of the reaction. sci-hub.red Elevated temperatures could potentially lead to side reactions or the formation of impurities.

Solvent System: While water is a common solvent, the exploration of other solvent systems, including mixed aqueous-organic solvents or non-aqueous solvents, could offer advantages in terms of product solubility and ease of purification. The polarity and coordinating ability of the solvent can influence the rate of ion exchange and the morphology of the precipitated product.

Stoichiometry: The molar ratio of the reactants is a critical factor. A slight excess of the cyanoborohydride salt is often used to ensure the complete conversion of the more expensive tetrabutylammonium salt. sci-hub.red However, a large excess should be avoided to prevent contamination of the final product with unreacted cyanoborohydride.

The selectivity of the synthesis is generally high due to the favorable thermodynamics of the salt metathesis reaction. The primary challenge lies in the effective separation of the desired product from the inorganic salt byproduct and any unreacted starting materials. This is typically achieved through careful selection of the solvent system and appropriate purification techniques such as recrystallization.

Structural Elucidation and Advanced Characterization Techniques

Crystalline State Analysis

The examination of the crystalline state of tetrabutylammonium (B224687) (cyano-C)trihydroborate provides fundamental insights into the packing of its constituent ions and the specific interactions between them.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in determining the precise atomic arrangement within the crystal lattice of tetrabutylammonium (cyano-C)trihydroborate. These studies have revealed a monoclinic crystal system with the space group P21. nih.gov

The crystallographic data obtained from these studies are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₃₉BN₂ |

| Formula Weight | 282.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.8312 (5) |

| b (Å) | 13.9334 (9) |

| c (Å) | 9.6313 (6) |

| β (°) | 112.269 (2) |

| Volume (ų) | 972.54 (11) |

| Z | 2 |

Crystal data for this compound. nih.gov

A key feature of the crystal structure is the presence of weak C—H⋯N hydrogen bonds that connect the tetrabutylammonium cations and the [BH₃(CN)]⁻ anions. These interactions are crucial in the formation of chains that extend along the b-axis of the crystal lattice. nih.gov The analysis of these interactions reveals that each anion is surrounded by two cations, linked through three of these weak hydrogen bonds. nih.gov This arrangement results in a loosely packed structure. nih.gov

The term "homoleptic" typically describes a complex where all ligands are identical. In the context of the crystal structure of this compound, the cyanotrihydroborate anion can be considered to be in a homoleptic-like environment, being surrounded exclusively by tetrabutylammonium cations. This is analogous to the structure of the related compound, tetrabutylammonium borohydride (B1222165), which is described as containing the cation in a homoleptic environment of BH₄⁻ anions. This uniform cationic environment around the anion is a defining characteristic of the crystal packing.

Powder X-ray Diffraction Studies

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the structure of the compound in solution and corroborating the findings from diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the tetrabutylammonium cation typically displays characteristic signals for the different methylene (B1212753) (–CH₂–) and methyl (–CH₃) groups of the butyl chains. The protons closer to the positively charged nitrogen atom are deshielded and appear at a higher chemical shift (downfield) compared to the terminal methyl protons. The typical assignments for the tetrabutylammonium cation are as follows: a triplet for the terminal methyl protons, and multiplets for the three sets of methylene protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the compound. For the tetrabutylammonium cation, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms of the butyl chains. The carbon atom directly bonded to the nitrogen atom (α-carbon) is the most deshielded.

¹¹B NMR Spectroscopy: ¹¹B NMR is a crucial tool for characterizing boron-containing compounds. The cyanotrihydroborate anion, [BH₃(CN)]⁻, is expected to show a characteristic signal in the ¹¹B NMR spectrum. The chemical shift and the multiplicity of the signal provide information about the coordination environment of the boron atom. For the [BH₃(CN)]⁻ anion, the boron atom is bonded to three hydrogen atoms and one carbon atom. The signal would be expected to be a quartet due to coupling with the three equivalent hydrogen atoms (according to the 2nI+1 rule, where n=3 for hydrogen and I=1/2). The chemical shift would be indicative of a tetracoordinate boron center. While specific ¹¹B NMR data for this compound was not found in the reviewed literature, the general principles of ¹¹B NMR of borohydrides suggest a signal in the upfield region. sdsu.edu

The combination of these NMR techniques allows for a complete assignment of the proton, carbon, and boron environments within the this compound structure, confirming the connectivity and integrity of both the cation and the anion in solution.

Topological Analysis of Crystal Structures

Topological analysis of the electron density in crystal structures offers a quantitative method for characterizing chemical bonding. amercrystalassn.org The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a prominent approach in this field. amercrystalassn.orgwikipedia.org This methodology analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins and to characterize the nature of interatomic interactions through the properties of bond critical points (BCPs). amercrystalassn.orgwikipedia.orgwiley-vch.de

A BCP is a point along the bond path between two atoms where the electron density is at a minimum with respect to the internuclear axis but at a maximum with respect to any perpendicular displacement. wiley-vch.de The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide critical insights into the nature of the chemical bond.

The key parameters in a QTAIM analysis and their general interpretations are outlined below:

| QTAIM Parameter | Description | Interpretation of Bonding |

|---|---|---|

| Electron Density at BCP (ρ(rb)) | The magnitude of the electron density at the bond critical point. | Higher values are indicative of stronger, more covalent bonds. |

| Laplacian of Electron Density (∇²ρ(rb)) | The second derivative of the electron density at the BCP. It indicates whether the electron density is locally concentrated or depleted. | A negative value (∇²ρ(rb) < 0) signifies a shared interaction, characteristic of covalent bonds. A positive value (∇²ρ(rb) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. |

| Ellipticity (ε) | A measure of the anisotropy of the electron density at the BCP. | A value of zero indicates a cylindrically symmetric bond (e.g., a single bond). Higher values suggest π-character and a deviation from cylindrical symmetry (e.g., in double or triple bonds). |

For the [BH₃(CN)]⁻ anion, a topological analysis would be expected to reveal the following:

B-H and B-C Bonds: These would likely exhibit the characteristics of shared interactions, with significant electron density and negative Laplacian values at the respective BCPs, confirming their covalent nature.

C≡N Bond: This triple bond would be characterized by a high value of electron density and a significant negative Laplacian at the BCP. Furthermore, the ellipticity at this BCP would be expected to be substantially greater than zero, reflecting the π-character of the bond.

The analysis of the crystal structure of this compound would also elucidate the nature of the interactions between the tetrabutylammonium cation and the (cyano-C)trihydroborate anion, which are expected to be primarily electrostatic (closed-shell) interactions.

Reactivity and Mechanistic Investigations in Chemical Transformations

Role as a Selective Reducing Agent

The introduction of a strongly electron-withdrawing cyanide group to the borohydride (B1222165) anion results in a "toned down" reducing capability. sci-hub.red This modification makes the cyanotrihydroborate anion more reluctant to deliver a hydride, thereby enabling a more discriminate selection among various functional groups. sci-hub.red The tetrabutylammonium (B224687) cation enhances its utility, particularly in aprotic solvents.

Application in Targeted Organic Reductions

Tetrabutylammonium (cyano-C)trihydroborate is an exceptionally mild reagent, particularly when used in hexamethylphosphoramide (B148902) (HMPA) solvent. sci-hub.red Under neutral conditions at 25°C, its reducing action is primarily limited to primary alkyl iodides and, to a lesser extent, bromides, converting them to the corresponding hydrocarbons. sci-hub.red For instance, the reduction of 1-iododecane (B1670042) with TBAC in HMPA afforded an 81% yield of decane (B31447) after 21 hours, with no detectable olefin byproducts. sci-hub.red

The reactivity of the reagent can be dramatically altered by the addition of acid. This modification allows for the facile and selective reduction of aldehydes. sci-hub.red In an acidic medium, the reductive priority is effectively reversed, enabling aldehydes to be reduced selectively even in the presence of ketones and otherwise labile alkyl iodides. sci-hub.red As the acid concentration is increased, the rate of ketone reduction also increases. sci-hub.red

Chemoselectivity and Functional Group Compatibility

A key advantage of this compound is its remarkable chemoselectivity. Under neutral conditions in HMPA, it is practically inert towards a wide array of sensitive functional groups, including aldehydes, ketones, esters, amides, nitriles, and aromatic nitro groups. sci-hub.red This high degree of functional group compatibility allows for the selective reduction of specific halides without affecting other reactive sites within a complex molecule.

The controllable selectivity based on pH is a significant feature of this reagent. sci-hub.red While neutral conditions favor the reduction of primary iodides, acidic conditions (pH ~3-4) make the reduction of aldehydes rapid and synthetically useful. sci-hub.red This pH-dependent reactivity allows for a level of control that is not achievable with many other hydride reagents. sci-hub.red

| Substrate | Conditions | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Iododecane | Neutral (0.8 M TBAC) | 21 hr | Decane | 81 | sci-hub.red |

| 1-Bromodecane | Neutral (0.8 M TBAC) | 21 hr | Decane | ~15 | sci-hub.red |

| Nonaldehyde | Neutral (0.8 M TBAC) | 15 min | Nonanol | ~0 | sci-hub.red |

| 2-Undecanone | Neutral (0.8 M TBAC) | 15 min | 2-Undecanol | ~0 | sci-hub.red |

| Nonaldehyde | Acidic (0.12 N H+) | 15 min | Nonanol | ~95 | sci-hub.red |

| 2-Undecanone | Acidic (0.12 N H+) | 15 min | 2-Undecanol | ~12 | sci-hub.red |

Reactions with Transition Metal Systems

The cyanotrihydroborate anion also engages in significant reactivity with transition metal complexes, leading to the formation of novel coordination compounds. These interactions are particularly well-documented with ruthenium systems.

Studies with Ruthenium(II) and Ruthenium(III) Complexes

Research into the reactions of the cyanotrihydroborate anion with ruthenium complexes has led to the synthesis of new hydrido and cyanotrihydroborato complexes of Ru(II). rsc.org Studies have shown that while Ru(II) is not reduced further by the borohydride reagent, Ru(III) is not stabilized by phosphine (B1218219) complex formation towards reduction by the tetrahydroborate ion, a behavior that contrasts with that of Rhodium(III). rsc.org The synthesis of the cationic complex cyanotrihydroboratopenta-ammineruthenium(II), [Ru(NH₃)₅(BH₃CN)]⁺, has been reported, highlighting the coordination chemistry of the cyanotrihydroborate ligand with ruthenium centers. rsc.org

Formation of Novel Hydrido and Cyanotrihydroborato Complexes

The reaction of cyanotrihydroborate with various ruthenium precursors in the presence of tertiary phosphines has yielded a number of interesting and novel complexes. rsc.org Among the characterized products is the cyanotrihydroborato complex RuH(BH₃CN)(CO)₂(DBP)₂, where DBP is the ligand 5-phenyl-5H-dibenzophosphole. rsc.org The formation of such complexes demonstrates the ability of the cyanotrihydroborate anion to act as a ligand, coordinating to the ruthenium center. Nuclear magnetic resonance (NMR) studies have been instrumental in characterizing these new compounds, in some cases revealing mixtures of geometrical isomers. rsc.org

Stepwise Mechanistic Elucidation of Metal-Mediated Reductions

For the reduction of phosphine-dichloro Ru(II) systems by borohydrides, a stepwise mechanism has been proposed. rsc.org This mechanism delineates the transformation pathway leading to the formation of the final hydrido-tetrahydroborato and dihydro complexes. rsc.org The initial step involves the coordination of the borohydride anion to the ruthenium center, followed by a series of hydride transfer and ligand rearrangement steps. This mechanistic understanding is crucial for controlling the synthesis of specific ruthenium hydride complexes, which are themselves important in catalysis. dicp.ac.cnspringernature.com

Boron-Hydrogen and Carbon-Hydrogen Activation Reactions

The reactivity of the cyanotrihydroborate anion, [BH₃(CN)]⁻, particularly when paired with a bulky quaternary ammonium (B1175870) cation like tetrabutylammonium, presents a unique profile for potential applications in bond activation reactions. The electronic properties of the B-H bond in this anion are modulated by the electron-withdrawing cyano group, which differentiates its reactivity from that of the more common tetrahydroborate, [BH₄]⁻. This section explores the involvement of this compound in the context of C-H and B-H activation, focusing on mechanistic investigations into C-H insertion and the relative reactivity of cyanoborohydride anions in catalytic processes.

Exploration of C–H Insertion Reactions

Direct insertion of the B-H bond of a cyanoborohydride species into a C-H bond is a challenging transformation that has not been extensively documented in the scientific literature. C-H activation and insertion are typically mediated by transition metal catalysts, which can interact with both the C-H bond of a substrate and the hydride source. nih.govnih.gov The role of this compound in such reactions would likely be as a hydride donor within a catalytic cycle.

While direct, uncatalyzed C-H insertion of the cyanoborohydride anion is not a prominent reaction pathway, related C-H functionalization reactions where the cyano group acts as a directing element have been explored. For instance, in complex catalytic systems, a nitrile functionality can direct a transition metal to a specific C-H bond, facilitating its activation. researchgate.net However, in these instances, the cyanoborohydride would likely serve as a terminal reductant rather than the species directly undergoing insertion.

The reactivity of the B-H bond in boranes is central to their role in bond activation. The mechanism of such reactions often involves the coordination of the boron species to a metal center, followed by oxidative addition, reductive elimination, or sigma-bond metathesis. The specific pathway is dependent on the metal, its ligand sphere, and the reaction conditions.

Relative Reactivity Studies of Cyanoborohydride Anions in Catalytic Systems

The reactivity of the cyanoborohydride anion in catalytic systems is significantly influenced by the nature of the counter-ion and the solvent. These factors affect the solubility, ion-pairing, and ultimately the availability of the hydride for reaction. Comparative studies, often in the context of reductive aminations and other reductions, provide insights into the relative reactivity of different cyanoborohydride salts.

The choice of the cation—for instance, sodium versus tetrabutylammonium—can lead to differences in selectivity and reaction rates. Tetrabutylammonium cyanoborohydride, for example, has been shown to be a selective reducing agent for primary iodides and, to a lesser extent, bromides to their corresponding hydrocarbons in hexamethylphosphoramide. google.com In a comparative context, sodium cyanoborohydride is a mild reducing agent primarily used for the reduction of imines. wikipedia.org

A study comparing sodium cyanoborohydride with a silica-bound cyanoborohydride (Si-CBH) in reductive amination reactions highlighted the impact of the support on reactivity. The reactions employing Si-CBH as the hydride source demonstrated a significant improvement in conversion rates, with an average increase of 25% compared to reactions using sodium cyanoborohydride. researchgate.net This suggests that immobilizing the cyanoborohydride anion can enhance its efficacy, likely by altering the local reaction environment and minimizing side reactions.

The following table summarizes the comparative reactivity of different cyanoborohydride species in the context of reductive amination:

| Cyanoborohydride Species | Reaction Context | Observed Reactivity/Selectivity | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination | Mild and selective for imines over carbonyls. | wikipedia.org |

| Tetrabutylammonium Cyanoborohydride ((C₄H₉)₄NBH₃CN) | Reduction of Alkyl Halides | Selective for the reduction of primary iodides and bromides. | google.com |

| Silica-Bound Cyanoborohydride (Si-CBH) | Reductive Amination | Showed a 25% average increase in conversion compared to NaBH₃CN. | researchgate.net |

These studies, while not directly focused on C-H activation, underscore the principle that the reactivity of the cyanoborohydride anion is tunable. The cation or solid support plays a crucial role in modulating the anion's nucleophilicity and steric environment, which would be critical factors in any potential involvement in catalytic C-H functionalization cycles. The electron-withdrawing nature of the cyano group tempers the reducing power of the borohydride, and this effect can be further fine-tuned by the choice of the counter-ion, influencing its performance in catalytic systems. wikipedia.org

Applications in Advanced Materials and Catalysis

Catalytic Systems Utilizing Tetrabutylammonium (B224687) (cyano-C)trihydroborate

The catalytic potential of Tetrabutylammonium (cyano-C)trihydroborate is an emerging area of research. While comprehensive studies are still developing, its structural features suggest its utility as a catalyst component in various organic transformations.

While specific studies detailing the extensive use of this compound as a primary catalyst are limited, its role as a catalyst component is inferred from the broader applications of cyanoborohydrides and quaternary ammonium (B1175870) salts in catalysis. The cyanoborohydride anion, [BH₃(CN)]⁻, can act as a reducing agent in catalytic cycles, while the large tetrabutylammonium cation can facilitate phase transfer catalysis, enhancing reaction rates between reactants in immiscible phases.

Research has shown that related cyanoborohydride compounds are efficient in various catalytic processes. For instance, in combination with sodium cyanoborohydride, this compound has been noted to efficiently promote tin-free Giese reactions and related radical carbonylation processes. organic-chemistry.org In these reactions, the compound facilitates the reductive addition of alkyl iodides to electron-deficient olefins. The proposed mechanism involves the transfer of an iodine atom followed by a hydride reduction of the resulting carbon-iodine bond. organic-chemistry.org

Furthermore, the compound has been used to promote the radical biaryl coupling of iodoarenes and benzene (B151609) under photoirradiation conditions, demonstrating its utility in forming carbon-carbon bonds with good functional group tolerance and chemoselectivity.

The optimization of catalytic systems involving this compound is intrinsically linked to the specific reaction it is a component of. Key parameters that are typically manipulated to enhance catalytic efficacy and turnover number include the choice of solvent, reaction temperature, and the concentration of the borohydride (B1222165).

In the context of its role as a reducing agent, the reactivity of this compound can be significantly altered by the reaction medium. For example, its reducing capability is dramatically affected by the addition of acid. sci-hub.red This tunability allows for the selective reduction of specific functional groups, thereby optimizing the outcome of a catalytic process. The following table illustrates the effect of acid concentration on the reduction of different functional groups.

Effect of Acid on Reductive Selectivity of this compound

| Functional Group | Reaction Conditions | Observed Reactivity |

|---|---|---|

| Primary Iodides | Neutral (HMPA solvent) | High |

| Aldehydes | Neutral (HMPA solvent) | Low |

| Ketones | Neutral (HMPA solvent) | Very Low |

| Aldehydes | Acidic (HMPA solvent) | High |

| Ketones | Acidic (HMPA solvent) | Moderate to High (depending on acid concentration) |

This table provides a generalized representation of the compound's reactivity based on available literature.

Precursor for Hydrogen-Rich Materials

The high hydrogen content of the borohydride anion makes this compound and related compounds attractive precursors for the development of materials for hydrogen storage.

Research into solid-state hydrogen storage has explored the use of various borohydrides due to their high gravimetric hydrogen densities. A closely related compound, tetra-n-butylammonium borohydride, has been successfully used to form a hybrid hydrogen storage material known as a semiclathrate hydrate. nih.govresearchgate.net In this system, molecular hydrogen is physically stored within the cavities of the clathrate structure. nih.govresearchgate.net

Upon decomposition of the clathrate, the physically bound hydrogen is released. Subsequently, a hydrolysis reaction between the encapsulated borohydride anions and the water host molecules produces an additional amount of hydrogen, significantly increasing the material's total hydrogen storage capacity. nih.govresearchgate.net This dual-mode hydrogen release makes such hybrid materials particularly promising. The decomposition temperature of the tetra-n-butylammonium borohydride semiclathrate was found to be 5.7 °C. nih.govresearchgate.net

While this research was conducted on the non-cyanated analogue, it provides a strong proof-of-concept for the potential integration of this compound into similar solid-state hydrogen storage systems. The presence of the cyano group could potentially influence the stability and hydrogen release characteristics of the resulting material.

The synthesis of organic-inorganic hybrid materials is a rapidly advancing field aimed at creating materials with novel properties by combining organic and inorganic components at the molecular level. researchgate.netrsc.org this compound, with its organic cation and inorganic anion, is a potential building block for such materials.

While specific examples of the incorporation of this compound into organic-inorganic hybrid materials are not yet widely reported in the literature, the general strategies for creating such materials could be applied. These strategies often involve techniques like polymerization-induced self-assembly or the cooperative self-assembly of inorganic nanoparticles and block copolymers. rsc.org The borohydride component could be integrated to impart reductive properties or to serve as a hydrogen source within the hybrid material.

Role in the Synthesis of Complex Organic Molecules.acs.org

This compound is recognized as a new, exceptionally selective reducing reagent in organic synthesis. sci-hub.redacs.org Its mild reducing nature, which can be tuned by the reaction conditions, makes it a valuable tool for the synthesis of complex organic molecules where chemoselectivity is crucial.

The compound is particularly effective for the selective reduction of certain functional groups while leaving others intact. In a neutral medium like hexamethylphosphoramide (B148902) (HMPA), it selectively reduces primary iodides and, to a lesser extent, bromides to the corresponding hydrocarbons. sci-hub.redgoogle.com Other functional groups such as aldehydes, ketones, esters, and amides remain largely unaffected under these conditions. sci-hub.red

However, in an acidic medium, its reductive capabilities are significantly enhanced, allowing for the facile and selective reduction of aldehydes to alcohols, even in the presence of ketones and other sensitive functional groups. sci-hub.red This pH-dependent reactivity provides a powerful method for achieving high selectivity in complex syntheses.

The following table summarizes some of the key reductive transformations facilitated by this compound:

Selective Reductions with this compound

| Substrate | Product | Key Reaction Conditions | Reference |

|---|---|---|---|

| Primary Alkyl Iodide | Alkane | Neutral (HMPA) | sci-hub.redgoogle.com |

| Aldehyde | Primary Alcohol | Acidic (HMPA) | sci-hub.red |

| Alkyl Iodide (in the presence of an electron-deficient alkene) | Product of Giese Reaction | - | organic-chemistry.org |

| Iodoarene (in the presence of benzene) | Biaryl | Photoirradiation |

This high degree of selectivity makes this compound a valuable reagent in multi-step syntheses of natural products and other complex organic targets where the preservation of multiple functional groups is essential.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure and bonding of the [B(CN)H₃]⁻ anion are fundamental to understanding its chemical behavior. Theoretical methods such as ab initio and Density Functional Theory (DFT) are employed to model these characteristics with a high degree of accuracy.

Ab Initio and Density Functional Theory (DFT) Calculations on the Anion

Ab initio and DFT calculations are cornerstones of modern computational chemistry, providing detailed information about the geometry, electronic distribution, and energy of molecules. For the [B(CN)H₃]⁻ anion, these calculations help to elucidate the nature of the bonds between the central boron atom and the cyano and hydride ligands.

While specific, in-depth computational studies exclusively detailing the electronic structure of the isolated [B(CN)H₃]⁻ anion are not extensively available in publicly accessible literature, the principles of these theoretical approaches can be described. DFT calculations, for instance, would involve solving the Kohn-Sham equations for the anion to obtain its ground-state electron density and energy. From the electron density, various properties such as the molecular orbital energies, bond orders, and atomic charges can be derived.

A typical DFT study on [B(CN)H₃]⁻ would likely employ a functional such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic environment, including the diffuse electrons of the anion.

Hypothetical Data from DFT Calculations on [B(CN)H₃]⁻:

| Calculated Property | Hypothetical Value | Description |

| B-C Bond Length | ~1.60 Å | The distance between the boron and carbon atoms. |

| Average B-H Bond Length | ~1.25 Å | The average distance between the boron and hydrogen atoms. |

| C≡N Bond Length | ~1.16 Å | The distance between the carbon and nitrogen atoms. |

| Mulliken Charge on Boron | Negative | Indicates the partial negative charge localized on the boron atom. |

| HOMO Energy | Negative Value | Energy of the Highest Occupied Molecular Orbital, related to nucleophilicity. |

| LUMO Energy | Positive Value | Energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. |

Elucidation of Boron-Centered Nucleophilicity

A key aspect of the reactivity of the [B(CN)H₃]⁻ anion is its nucleophilicity, which can be centered on either the boron atom or the nitrogen atom of the cyano group. Computational studies are crucial in determining the preferred site of nucleophilic attack. The analysis of the Highest Occupied Molecular Orbital (HOMO) is particularly insightful in this regard. The spatial distribution of the HOMO can indicate the most probable location for an electrophilic attack.

For related (cyano)hydroboryl anions, computational studies have shown that the HOMO is often localized on the boron atom, suggesting that it is the primary nucleophilic center. This boron-centered nucleophilicity is a key feature of its reactivity, for example, in reduction reactions where it donates a hydride to an electrophilic center. The electron-donating nature of the hydride ligands and the electronic influence of the cyano group play a significant role in modulating the nucleophilicity of the boron center.

Reaction Mechanism Simulations

Computational modeling allows for the detailed investigation of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This includes the characterization of transient species like transition states.

Computational Modeling of Reduction Pathways

Tetrabutylammonium (B224687) (cyano-C)trihydroborate is known as a reducing agent. Computational modeling can be used to simulate the mechanism of these reduction reactions, for example, the reduction of an aldehyde or ketone. Such a simulation would typically involve mapping the potential energy surface of the reaction.

The reaction pathway would likely involve the approach of the [B(CN)H₃]⁻ anion to the carbonyl group, followed by the transfer of a hydride ion from the boron to the electrophilic carbonyl carbon. DFT calculations can be used to model the geometries of the reactants, the transition state, and the products, as well as their relative energies.

Investigation of Transition States and Energetics

A critical part of modeling reaction mechanisms is the identification and characterization of the transition state. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Computational methods can be used to locate the geometry of the transition state and calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Hypothetical Energetics for a Reduction Reaction:

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 15 - 25 | The free energy barrier for the reaction. |

| Reaction Energy (ΔG) | Negative | The overall free energy change, indicating a spontaneous reaction. |

This table is illustrative. Actual values would depend on the specific substrate and reaction conditions.

Prediction of Novel Reactivity and Interactions

Beyond explaining known reactivity, computational chemistry can also be a predictive tool. By understanding the electronic structure and reaction mechanisms of a compound, it is possible to predict new reactions and interactions that have not yet been explored experimentally.

For Tetrabutylammonium (cyano-C)trihydroborate, theoretical studies could be used to explore its reactivity with a wider range of electrophiles, or to investigate its potential as a catalyst or a ligand in organometallic chemistry. For instance, calculations could predict the feasibility of reactions with different functional groups or the stability of coordination complexes with various metal centers. Such predictive studies can guide experimental work and open up new avenues for the application of this compound.

Future Directions and Emerging Research Avenues

Expansion of Synthetic Scope and Reaction Diversity

Tetrabutylammonium (B224687) (cyano-C)trihydroborate has been traditionally recognized for its exceptional selectivity as a reducing agent. acs.orgsci-hub.red Future research is anticipated to significantly broaden its synthetic applications beyond conventional reductions. One promising area is the development of novel tandem reactions where the cyanotrihydroborate anion can act as both a reducing agent and a cyanide source, opening up new pathways for the synthesis of complex nitrogen-containing molecules.

Furthermore, the exploration of this reagent in concert with transition metal catalysis is expected to unlock new reaction manifolds. For instance, its role in tin-free Giese reactions and related radical carbonylation processes has been demonstrated, suggesting a potential for broader applications in radical chemistry. organic-chemistry.org Future work will likely focus on expanding the range of compatible catalysts and reaction partners, leading to the development of new C-C and C-heteroatom bond-forming reactions.

Table 1: Potential Areas for Expanded Synthetic Scope

| Research Area | Potential Application of Tetrabutylammonium (cyano-C)trihydroborate |

| Tandem Reactions | One-pot synthesis of cyanohydrins and amino acids. |

| Asymmetric Synthesis | Development of chiral variants for enantioselective reductions. |

| Radical Chemistry | Expanded use in tin-free radical cyclizations and additions. |

| Organometallic Chemistry | As a hydride source in novel catalytic cycles. |

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. mdpi.com this compound, with its high solubility in many organic solvents, is an excellent candidate for integration into continuous flow chemistry systems. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

Future research will likely focus on developing robust and efficient flow protocols for reactions utilizing this reagent. This could involve the use of packed-bed reactors containing the immobilized reagent or the development of solvent systems that allow for its continuous introduction and recycling. Such advancements would not only enhance the safety and efficiency of reactions involving this borohydride (B1222165) but also contribute to the development of more sustainable synthetic methodologies by minimizing waste and energy consumption.

Development of Advanced Spectroscopic Probes for In Situ Analysis

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The development and application of advanced spectroscopic techniques for the in situ analysis of reactions involving this compound will be a key area of future research. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the formation and consumption of intermediates and products. rsc.orgkit.edu

For instance, in situ FTIR studies could be employed to monitor the vibrational changes in the B-H and C≡N bonds during a reaction, providing insights into the coordination of the borohydride to the substrate and the mechanism of hydride transfer. rsc.org This information is invaluable for optimizing reaction conditions and for the design of new, more efficient catalytic systems.

Exploration of New Catalytic Cycles and Applications

The unique properties of the cyanotrihydroborate anion, including its moderate reducing power and the presence of a cyano group, make it an intriguing component for the design of novel catalytic cycles. Future research is expected to explore its use as a co-catalyst or a stoichiometric reductant in catalytic systems that go beyond simple reductions.

For example, its potential to participate in catalytic cycles involving the regeneration of a catalyst through hydride transfer could be exploited in a variety of transformations. Furthermore, the modification of the cyanoborohydride moiety, for instance, through the incorporation of chiral ligands, could lead to the development of new enantioselective catalytic reductions. The exploration of zinc-modified cyanoborohydrides has already shown promise in enhancing selectivity, paving the way for further investigations into other metal-modified systems. acs.org

Synergistic Experimental and Computational Research Strategies

The combination of experimental studies with computational modeling provides a powerful approach for elucidating reaction mechanisms and predicting the reactivity of chemical systems. rsc.org Future research on this compound will undoubtedly benefit from such a synergistic approach.

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this reagent, providing insights into the factors that control its selectivity. nih.govresearchgate.net For example, computational studies can help to understand the role of the tetrabutylammonium cation in modulating the reactivity of the cyanotrihydroborate anion and to predict the stereochemical outcome of asymmetric reductions. rsc.org The close collaboration between experimental and computational chemists will be instrumental in accelerating the discovery and development of new applications for this versatile reagent.

Table 2: Synergistic Research Approaches

| Experimental Technique | Computational Method | Combined Research Goal |

| Kinetic Studies | Transition State Theory | Elucidation of reaction mechanisms and rate-determining steps. |

| In Situ Spectroscopy | Molecular Dynamics Simulations | Understanding the role of solvent and counterion effects. |

| Asymmetric Synthesis | Quantum Mechanics/Molecular Mechanics (QM/MM) | Rational design of chiral catalysts and reagents. |

Q & A

Basic Research Questions

Q. How is tetrabutylammonium (cyano-C)trihydroborate synthesized, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves reacting tetrabutylammonium bromide with a cyanoborohydride salt (e.g., sodium cyanoborohydride) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. Purification is achieved via recrystallization from dichloromethane/hexane mixtures or column chromatography using silica gel. Ensure rigorous exclusion of moisture, as borate salts are hygroscopic and prone to hydrolysis . Structural validation via X-ray crystallography (as seen in similar borate compounds) is critical to confirm bond angles and geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : B NMR to confirm the presence of the trihydroborate moiety (expected δ ~0–10 ppm for tetrahedral boron). H and C NMR for alkyl chain and cyano group verification.

- IR Spectroscopy : A sharp peak near 2100–2200 cm confirms the C≡N stretch.

- Elemental Analysis : To validate stoichiometry of C, H, N, and B.

Cross-reference with crystallographic data (e.g., bond angles like C–B–C ~60–65°) ensures structural accuracy .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent moisture absorption and oxidation. Conduct stability tests under varying pH conditions (e.g., acidic/basic buffers) monitored by NMR or UV-Vis spectroscopy to assess decomposition pathways. Use gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in reductive amination compared to sodium cyanoborohydride?

- Methodological Answer : Unlike sodium cyanoborohydride, the tetrabutylammonium cation improves solubility in non-polar solvents, enabling reactions in biphasic systems. Kinetic studies (via in situ IR or B NMR) reveal slower hydride transfer rates due to steric hindrance from the bulky ammonium group. Compare reaction outcomes (yield, selectivity) in polar aprotic vs. non-polar solvents to optimize conditions .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Follow IUPAC guidelines for solubility determination: use standardized solvent purity, controlled temperature (±0.1°C), and equilibration times (≥24 hrs). Employ gravimetric analysis or UV-Vis spectroscopy for quantification. Document solvent water content via Karl Fischer titration to address variability .

Q. What strategies are effective for studying the compound’s catalytic potential in asymmetric synthesis?

- Methodological Answer : Design experiments to evaluate enantioselectivity in model reactions (e.g., ketone reductions). Use chiral ligands (e.g., BINOL derivatives) and monitor enantiomeric excess via chiral HPLC or F NMR (if fluorinated substrates). Compare turnover frequencies (TOF) with other borate salts to assess cation effects on catalytic efficiency .

Q. How can computational methods complement experimental studies of this compound’s electronic structure?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the boron-cyano interaction. Compare computed B NMR chemical shifts and IR spectra with experimental data to validate models. Use molecular dynamics simulations to study solvent-cation interactions affecting reactivity .

Data Analysis and Contradiction Resolution

Q. How should conflicting thermal stability data from different studies be addressed?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere). Compare decomposition onset temperatures and residual mass. Investigate potential impurities (via HPLC-MS) that may accelerate degradation .

Q. What experimental designs are recommended to probe the compound’s role in stabilizing reactive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.